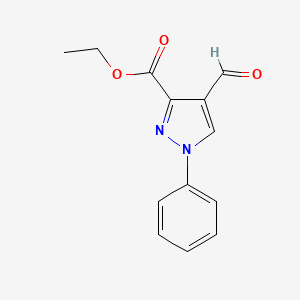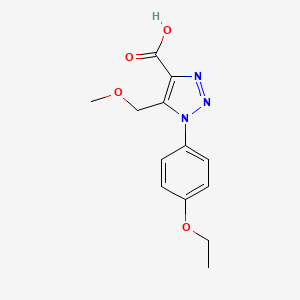![molecular formula C12H13N3O4 B1414930 ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 1000932-33-1](/img/structure/B1414930.png)
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
説明
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (EDMPPC) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring connected to a pyrimidine ring, with a carboxyl group attached to the pyrimidine ring. EDMPPC is a valuable compound as it has a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
Antiproliferative Agents
Compounds with the pyrido[2,3-d]pyrimidine core, such as the one you’ve mentioned, have been identified as potential antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies . For instance, the derivative API-1 has shown promise as an antiproliferative agent, indicating the potential of similar compounds in cancer research.
Antimicrobial Applications
The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been explored, with some compounds exhibiting inhibitory effects against various microorganisms. This makes them candidates for the development of new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic
These compounds have also been studied for their anti-inflammatory and analgesic activities. They could lead to the development of new medications that help manage pain and inflammation, which are common symptoms in many medical conditions .
Antihistaminic Activity
Some derivatives have shown antihistaminic activity , which could be beneficial in treating allergic reactions. These compounds could be used to develop new antihistamines that are more effective or have fewer side effects than current medications .
Tyrosine Kinase Inhibition
Notably, tyrosine kinase inhibitor TKI-28, which is a pyrido[2,3-d]pyrimidin-7-one derivative, has been highlighted for its role in inhibiting tyrosine kinases. This is particularly important in cancer treatment, as tyrosine kinases are often implicated in the growth and spread of cancer cells .
Cyclin-dependent Kinase (CDK4) Inhibitors
The ability of certain pyrido[2,3-d]pyrimidine derivatives to inhibit CDK4 is significant in the field of cancer research. CDK4 inhibitors can halt the cell cycle, preventing the proliferation of cancer cells, and thus, they are valuable in the development of targeted cancer therapies .
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds using pyrido[2,3-d]pyrimidine derivatives is a rapidly growing area of organic chemistry. These compounds are used to construct molecules containing heterocycles, which are essential in the development of various pharmaceuticals .
作用機序
The mechanism of action of related compounds, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, involves inhibition of PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
特性
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKIINYQSIYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



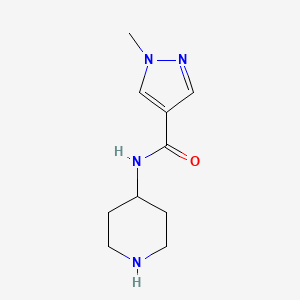
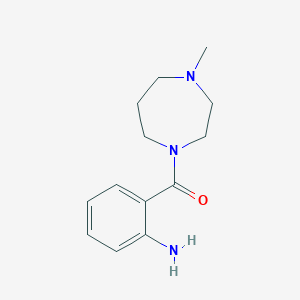
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
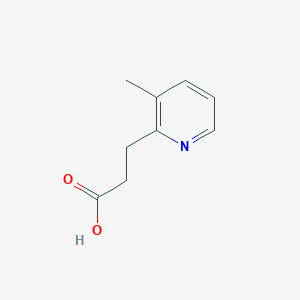
![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)



